Fmoc-D-glutamic acid refers to the presence of two functional groups:
The OtBu (tert-butyl) group protects the side chain carboxyl group of the D-glutamic acid, preventing unwanted reactions during peptide synthesis.
During SPPS, Fmoc-D-Glu(OtBu)-OH is attached to a growing peptide chain on a solid support. The Fmoc group is then selectively removed using a mild acidic treatment, allowing the next amino acid building block to be coupled. This cycle of coupling and deprotection is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the solid support, and the OtBu group is removed under specific conditions to obtain the final peptide product.
Fmoc-D-Glu(OtBu)-OH is used in various scientific research applications due to its ability to introduce D-glutamic acid residues into peptides:
Fmoc-D-Glu(OtBu)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid gamma-t-butyl ester, is a synthetic derivative of D-glutamic acid, an essential amino acid. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group attached to the amino terminus and the tert-butyl (OtBu) group protecting the gamma-carboxyl side chain. These protective groups are crucial for facilitating selective reactions during peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) .
The molecular formula for Fmoc-D-Glu(OtBu)-OH is C24H27NO6, with a molecular weight of approximately 425.48 g/mol . The compound appears as a white solid with a melting point range of 86-96 °C .
Fmoc-D-Glu(OtBu)-OH is primarily utilized in peptide synthesis. The Fmoc group can be selectively removed using mild acidic conditions, allowing the amino group to react with another carboxylic acid to form a peptide bond. The tert-butyl group is similarly removed under specific conditions post-synthesis to yield the final peptide product .
The typical reaction sequence involves:
While Fmoc-D-Glu(OtBu)-OH itself does not exhibit biological activity, it serves as a building block for peptides that can have various biological functions depending on their sequence and structure. Peptides synthesized using this compound may exhibit roles in signaling, enzyme activity, and other physiological processes .
The synthesis of Fmoc-D-Glu(OtBu)-OH typically involves:
These compounds are utilized similarly in peptide synthesis but differ in their stereochemistry or functional groups, affecting their reactivity and biological properties .
Studies involving Fmoc-D-Glu(OtBu)-OH often focus on its role in peptide interactions rather than its direct interactions. Peptides synthesized using this compound can interact with various biological targets, including receptors and enzymes, which can be studied through techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay .
Several compounds share structural similarities with Fmoc-D-Glu(OtBu)-OH, each with unique properties:
Compound Name | Structural Features |
fluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester exhibits a complex molecular architecture that reflects the sophisticated protection strategies employed in contemporary peptide chemistry. The compound possesses the molecular formula C₂₄H₂₇NO₆ with a molecular weight of 425.47 daltons, establishing it as a substantial protected amino acid derivative. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, which precisely describes its stereochemical configuration and functional group arrangements. The structural framework of this compound incorporates two distinct protecting groups that serve complementary functions in peptide synthesis protocols. The fluorenylmethoxycarbonyl group protects the alpha-amino functionality through a urethane linkage, providing base-labile protection that can be selectively removed under mild conditions. This protecting group features a highly fluorescent fluorene moiety that enables convenient monitoring of deprotection reactions through ultraviolet spectroscopy, a characteristic that has contributed significantly to its widespread adoption in automated synthesis systems. The gamma-carboxyl group bears tert-butyl ester protection, which provides acid-labile protection that remains stable under the basic conditions required for fluorenylmethoxycarbonyl removal. This orthogonal protection strategy allows for selective manipulation of different functional groups throughout the synthetic sequence, enabling the construction of complex peptide structures with minimal side reactions. The compound typically appears as a white to off-white crystalline solid with a melting point range of 86-96°C. Its solubility profile favors organic solvents such as dichloromethane and dimethylformamide, while exhibiting limited solubility in aqueous media. The optical rotation of +8.5° ± 2.0° (c=1, methanol) confirms the D-configuration at the alpha-carbon center. Role in Modern Peptide Synthesis Paradigmsfluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester occupies a central position in contemporary solid-phase peptide synthesis methodologies, representing a paradigm shift toward more sophisticated and efficient synthetic approaches. The compound serves as a critical building block in the fluorenylmethoxycarbonyl/tert-butyl protection strategy, which has largely superseded earlier Boc/benzyl methodologies due to its superior orthogonality and milder reaction conditions. The fluorenylmethoxycarbonyl protecting group system provides several distinct advantages that have revolutionized peptide synthesis practices. Primary among these is the base-labile nature of the fluorenylmethoxycarbonyl group, which can be efficiently removed using secondary amines such as piperidine in dimethylformamide, typically requiring only 20% piperidine solution for complete deprotection within minutes. This mild deprotection procedure avoids the harsh acidic conditions previously required for Boc group removal, thereby preserving acid-sensitive peptide modifications and enabling the synthesis of complex glycopeptides and phosphopeptides. The incorporation of fluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester into peptide sequences follows established coupling protocols that have been optimized for efficiency and minimal side reactions. Standard coupling procedures employ carbodiimide-based activation systems, such as N,N'-diisopropylcarbodiimide in combination with hydroxybenzotriazole, or newer generation coupling reagents including O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate. Recent investigations into coupling efficiency and epimerization susceptibility have revealed important considerations for the use of this D-configured amino acid derivative. Studies examining glycosylated amino acid coupling have demonstrated that fluorenylmethoxycarbonyl-protected D-glutamic acid derivatives can exhibit varying degrees of epimerization depending on the specific coupling conditions employed. Under optimized conditions using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole and N,N-diisopropylethylamine, epimerization can be minimized to less than 3% while maintaining coupling yields exceeding 95%. The automated synthesis capabilities enabled by fluorenylmethoxycarbonyl chemistry have transformed the accessibility of peptide synthesis for non-specialist researchers. The strong ultraviolet absorption properties of the dibenzofulvene byproduct released during fluorenylmethoxycarbonyl deprotection provide an excellent indicator of synthesis progress, allowing for real-time monitoring and optimization of synthetic protocols. This feature has proven particularly valuable in large-scale automated synthesizers where reaction monitoring is essential for ensuring consistent product quality.
Comparative Analysis of D- versus L-Configuration in fluorenylmethoxycarbonyl-Protected Amino AcidsThe availability of both D- and L-configured fluorenylmethoxycarbonyl-protected glutamic acid derivatives provides peptide chemists with expanded synthetic possibilities and enables the exploration of unique structural and biological properties. The L-configured counterpart, fluorenylmethoxycarbonyl-L-glutamic acid gamma-tert-butyl ester (Chemical Abstracts Service number 71989-18-9), represents the naturally occurring stereoisomer and serves as the standard building block for conventional peptide synthesis applications. Structural analysis reveals that both enantiomers share identical molecular formulas and molecular weights, differing only in their stereochemical configuration at the alpha-carbon center. This fundamental difference manifests in opposite optical rotations, with the L-enantiomer exhibiting a negative optical rotation compared to the positive rotation observed for the D-form. The conformational preferences of these enantiomers can lead to significantly different peptide secondary structures when incorporated into larger peptide frameworks. From a synthetic perspective, both enantiomers demonstrate comparable reactivity in standard coupling reactions, though subtle differences in reaction kinetics and side product formation have been documented. The D-configured amino acid derivative may exhibit slightly different coupling efficiencies under certain conditions, particularly in sterically demanding coupling scenarios or when incorporated adjacent to other D-amino acid residues. These differences necessitate careful optimization of coupling conditions when transitioning between L- and D-amino acid building blocks within the same synthetic sequence. The biological implications of incorporating D-amino acid residues into peptide structures are profound and have driven increased interest in fluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester for specialized applications. Peptides containing D-amino acid residues typically exhibit enhanced resistance to proteolytic degradation, as naturally occurring proteases have evolved specificity for L-amino acid substrates. This characteristic makes D-amino acid-containing peptides particularly attractive for therapeutic applications where metabolic stability is crucial. Pharmaceutical development programs have increasingly recognized the value of D-amino acid incorporation for modulating peptide pharmacokinetics and pharmacodynamics. The structural perturbations introduced by D-amino acid residues can alter peptide-protein interactions, potentially leading to modified selectivity profiles or enhanced potency against specific biological targets. These properties have made fluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester an important component in the development of peptidomimetic therapeutics and bioactive peptide libraries. Commercial availability and pricing considerations also differentiate the two enantiomers, with the L-configured variant typically being more readily available and cost-effective due to higher demand and more established manufacturing processes. However, the growing recognition of D-amino acid derivatives' unique properties has led to increased commercial production and improved availability of the D-configured building block. Quality control specifications for both enantiomers emphasize the critical importance of enantiomeric purity, with modern suppliers typically guaranteeing greater than 99.8% enantiomeric excess to prevent unwanted stereochemical crossover in synthetic applications. Advanced analytical techniques, including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are routinely employed to verify enantiomeric purity and detect potential racemization during storage or handling. Traditional Protection-Deprotection StrategiesFluorenylmethoxycarbonyl Group Installation via Chloroformate ReagentsThe installation of the fluorenylmethoxycarbonyl protecting group on D-glutamic acid represents a fundamental step in the synthesis of fluorenylmethoxycarbonyl-D-glutamic acid gamma-tert-butyl ester [6]. The traditional approach employs fluorenylmethoxycarbonyl chloride as the primary chloroformate reagent for amino group protection [5] [16]. This methodology relies on the reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base, typically sodium carbonate or triethylamine [3] [16]. The optimization studies indicate that the most efficient procedure utilizes a twenty to twenty-five percent excess of amino acid over fluorenylmethoxycarbonyl chloride, with a minimum volume of dioxane to aqueous phase ratio of approximately one to ten by volume [16]. The reaction demonstrates highest efficiency when conducted with a fourfold excess of sodium carbonate over the amino acid substrate [16]. Research findings demonstrate that vigorous stirring at room temperature provides optimal conversion rates [16].
Alternative reagents include fluorenylmethoxycarbonyl-OSu, which offers improved reaction control and reduced side product formation [3] [20]. The succinimidyl carbonate variant provides enhanced reactivity under milder conditions, though it requires anhydrous reaction environments [20]. The synthesis of fluorenylmethoxycarbonyl-OSu typically involves reacting fluorenylmethoxycarbonyl chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine [20]. Gamma-Carboxyl Protection Using tert-Butyl EstersThe protection of the gamma-carboxyl group in D-glutamic acid derivatives through tert-butyl esterification constitutes a critical component of the synthetic strategy [1] [9]. Traditional methodologies employ acid-catalyzed esterification reactions using either isobutylene gas or tert-butyl acetate as the alkylating agent [9] [14]. The isobutylene addition method requires suspension of glutamic acid in dichloromethane, followed by introduction of isobutylene gas under acidic catalysis using anhydrous para-toluenesulfonic acid [9]. Optimal reaction conditions involve temperatures maintained between negative ten and negative five degrees Celsius for durations of forty-eight to seventy-two hours [9]. This approach yields a mixture of glutamic acid di-tert-butyl ester, glutamic acid five-tert-butyl ester, and glutamic acid one-tert-butyl ester [9].
The alternative tert-butyl acetate transesterification method involves mixing glutamic acid with tert-butyl acetate under perchloric acid catalysis at temperatures between fifteen and twenty degrees Celsius for thirty-six to forty-eight hours [9]. The substance molar ratio of glutamic acid, tert-butyl acetate, and perchloric acid typically ranges from one to five through twenty to one point two through two [9]. Novel Catalytic Approaches from Recent PatentsCopper-Mediated Protection TechniquesRecent patent developments have introduced copper-mediated selective protection techniques that demonstrate superior selectivity and yield enhancement compared to traditional methodologies [1] [9]. The copper-mediated approach utilizes copper sulfate pentahydrate as a transition metal catalyst to achieve selective protection of specific carboxyl groups [9]. The methodology involves creating a mixture of glutamic acid five-tert-butyl ester and glutamic acid one-tert-butyl ester, which is subsequently treated with copper sulfate pentahydrate [9]. The copper salt complexation allows for selective differentiation between the alpha and gamma carboxyl groups, enabling preferential protection of the gamma position [9]. The process operates at ambient temperature with reaction times typically ranging from eight to ten hours [9]. Research findings indicate that the copper-mediated technique achieves excellent selectivity with yields ranging from eighty to ninety percent [7] [9]. The method demonstrates particular advantage in industrial applications due to shortened reaction times and improved cost efficiency [9]. The copper complexation mechanism involves chelate binding modes between the metal center and both carboxylate and amine groups of the amino acid substrate [7]. Isobutylene Addition under Acidic ConditionsThe isobutylene addition methodology under acidic conditions represents a significant advancement in tert-butyl ester formation [9] [14]. This approach utilizes direct alkylation through carbocation-mediated mechanisms, where protonated isobutylene generates tertiary carbocation intermediates that react with carboxylate nucleophiles [9]. The optimized procedure requires glutamic acid suspension in dichloromethane with continuous isobutylene gas introduction under anhydrous para-toluenesulfonic acid catalysis [9]. Temperature control proves critical, with optimal conditions maintained at negative ten to negative five degrees Celsius to minimize side reactions and maximize selectivity [9]. The reaction demonstrates enhanced efficiency when the molar ratio of glutamic acid, isobutylene, and anhydrous para-toluenesulfonic acid maintains proportions of one to three through ten to one point two through two [9]. Patent documentation reveals that this methodology produces glutamic acid di-tert-butyl ester, glutamic acid tert-butyl ester, and glutamic acid one-tert-butyl ester mixtures that can be subsequently separated through phase distribution techniques [9]. The aqueous phase contains the desired glutamic acid mono-ester products, while the organic phase retains the di-ester byproducts [9]. Optimization of Reaction ParametersTemperature and Solvent System EffectsSystematic investigations of temperature and solvent system effects reveal significant impacts on synthesis efficiency and product quality [17] [23]. Elevated temperature synthesis demonstrates enhanced coupling efficiency, with optimal temperatures identified at sixty degrees Celsius for most reaction systems [23]. Research using aggregating peptide models confirms that temperature optimization eliminates aggregation-related difficulties while maintaining high coupling yields [23].
Solvent system selection significantly influences reaction outcomes, with dimethyl sulfoxide-toluene mixtures demonstrating superior performance at elevated temperatures [23]. The twenty-five percent dimethyl sulfoxide in toluene combination proves particularly effective for resin swelling and coupling efficiency [23]. This solvent system maintains compatibility with various polymeric supports including phenylacetamidomethyl, methylbenzhydrylamine, and hydroxymethylphenoxy resins [23]. The coupling reagent optimization studies indicate that diisopropylcarbodiimide with hydroxybenzotriazole demonstrates efficiency comparable to tetramethyluronium tetrafluoroborate at sixty degrees Celsius [23]. Interestingly, this combination proves more effective than other standard coupling reagents in methylpyrrolidone solvent systems [23]. Yield Enhancement Through Sequential DeprotectionSequential deprotection strategies demonstrate substantial yield improvements through optimized base selection and reaction timing [11] [24]. Traditional piperidine-based deprotection methods require twenty to thirty minutes for complete fluorenylmethoxycarbonyl removal, while optimized base combinations achieve complete deprotection in less than one minute [24].
The piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene combination demonstrates exceptional performance, with kinetic studies revealing half-life reduction to four seconds compared to traditional piperidine methods [24]. This combination significantly reduces deletion sequence formation, a major challenge in solid phase peptide synthesis [24]. The mechanism involves 1,8-Diazabicyclo[5.4.0]undec-7-ene functioning as the primary base for fluorenylmethoxycarbonyl cleavage, while piperazine serves as a dibenzofulvene scavenger [24]. Sequential protection strategies demonstrate overall yield improvements from sixty to seventy percent for single-step methods to eighty to ninety percent for optimized sequential approaches [1] [9]. The copper-mediated selective protection combined with microwave-assisted coupling achieves yields exceeding ninety-five percent with reaction times reduced to two to four hours [9] [17].
XLogP3 3.9
Wikipedia
Fmoc-D-glutamic acid gamma-tert-butyl ester
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|